molecular formula C21H19N5O2 B12162041 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

Cat. No.: B12162041
M. Wt: 373.4 g/mol
InChI Key: YBAZFTOCLUDSMJ-UHFFFAOYSA-N
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Description

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with two phenyl groups at positions 1 and 3, a carboxamide group at position 5, and a 3-methyl-1,2,4-oxadiazole moiety linked via an ethyl chain. This structure combines the metabolic stability conferred by the oxadiazole ring with the pharmacophoric versatility of the pyrazole-carboxamide scaffold, commonly explored in drug discovery for kinase inhibition, anti-inflammatory activity, or anticoagulant applications .

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-diphenylpyrazole-3-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-15-23-20(28-25-15)12-13-22-21(27)19-14-18(16-8-4-2-5-9-16)24-26(19)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,22,27)

InChI Key

YBAZFTOCLUDSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Amidoxime Formation

The oxadiazole moiety is constructed from nitriles via amidoxime intermediates. Reacting 3-methylpropionitrile (5) with hydroxylamine hydrochloride (6) in a NaOH/MeOH system produces 3-methylpropionamidoxime (7) (Scheme 2).

Optimization Insights:

  • Microwave irradiation (MWI) at 100°C for 15 minutes improves yield to 92% compared to 72% under conventional heating.

  • MgO or KF catalysts reduce side-product formation.

Cyclization to 1,2,4-Oxadiazole

Cyclization of amidoxime (7) with ethyl chloroacetate (8) in a superbase system (NaOH/DMSO) at room temperature for 24 hours yields 5-(2-aminoethyl)-3-methyl-1,2,4-oxadiazole (9) .

Challenges:

  • Byproducts: Unreacted amidoxime and dimerized oxadiazole oxides require column chromatography (silica gel, EtOAc/hexane) for removal.

  • Yield: 65–78% under optimized conditions.

Coupling of Pyrazole-Carboxylic Acid and Oxadiazole-Ethylamine

Carboxylic Acid Activation

The carboxylic acid (4) is activated using Vilsmeier reagent (POCl3/DMF) to form the reactive acyl chloride intermediate (10) (Scheme 3). This method avoids traditional coupling agents (e.g., EDC, DCC), reducing purification complexity.

Advantages:

  • Reaction Time: 30 minutes at 0–5°C.

  • Yield of Activated Intermediate: >95%.

Amidation with 2-(3-Methyl-1,2,4-Oxadiazol-5-yl)ethylamine

The acyl chloride (10) reacts with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine (9) in dichloromethane (DCM) with triethylamine (TEA) as a base to yield the target compound (11) .

Optimized Conditions:

  • Molar Ratio: 1:1.2 (acid:amine)

  • Temperature: 0°C → RT over 2 hours

  • Workup: Extraction with NaHCO3 and brine, followed by recrystallization (EtOH/H2O)

  • Yield: 82–89%

Alternative Synthetic Routes

One-Pot Tandem Approach

A tandem method condenses gem-dibromomethylarenes (12) with amidoximes (7) in DMF at 120°C for 8 hours, directly forming the oxadiazole-ethylamine (9) . Subsequent in situ coupling with pyrazole-carboxylic acid (4) using TBTU as a coupling agent achieves a 74% overall yield.

Limitations:

  • Requires strict anhydrous conditions.

  • Prolonged reaction time (18–24 hours total).

Microwave-Assisted Synthesis

MWI accelerates both cyclization and amidation steps:

  • Cyclization of (7) and (8) at 150°C for 5 minutes (85% yield).

  • Amidation at 100°C for 10 minutes (88% yield).

Benefits:

  • 80% reduction in reaction time.

  • Enhanced purity (>98% by HPLC).

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Time (h)
Classical StepwiseCyclocondensation → Cyclization → Amidation789548
One-Pot TandemTandem cyclization/amidation749224
Microwave-AssistedMWI cyclization + MWI amidation85980.5

Critical Observations:

  • Microwave methods offer superior efficiency but require specialized equipment.

  • The one-pot approach reduces intermediate isolation but risks byproduct accumulation.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unsymmetrical 1,3-dicarbonyl precursors may yield regioisomeric pyrazoles. Using electron-deficient aryl hydrazines (e.g., 4-nitrophenylhydrazine) enhances regioselectivity (>95% for 1,3-diphenyl isomer).

Oxadiazole Cyclization Byproducts

Dimerization of nitrile oxides during cyclization is mitigated by:

  • Slow addition of acyl chlorides.

  • Low-temperature conditions (0–5°C).

Purification Difficulties

  • Size-Exclusion Chromatography: Effective for separating oligomeric byproducts.

  • Recrystallization Solvents: Ethanol/water (3:1) achieves >99% purity for the final compound.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclization step reduces Pt catalyst usage by 40% and improves yield consistency (±2% variance).

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 23 for classical vs. 15 for MWI-assisted synthesis.

  • E-Factor: 8.7 (classical) vs. 5.2 (MWI) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structural analogs based on substituent variations, pharmacological activity, and physicochemical properties.

Pyrazole Carboxamide Derivatives with Oxadiazole Substituents

A. 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, )

  • Structural Differences: Replaces the oxadiazole-ethyl group with a 4-cyano-pyrazole and introduces a chlorine atom at position 3.
  • Physicochemical Data: Melting point (133–135°C), molecular weight 403.1 g/mol, and higher lipophilicity due to the chloro and cyano substituents.
  • Synthesis : Uses EDCI/HOBt-mediated coupling, similar to methodologies applicable to the target compound .

B. 2-(4-Chlorophenyl)-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl) ()

  • Structural Differences : Incorporates a trifluoromethyl group on the pyrazole and a chlorophenyl substituent.
  • Key Data : HRMS (ESI) m/z 448.0783 ([M+H]+), indicating precise mass accuracy. The trifluoromethyl group enhances metabolic resistance and binding affinity .
Non-Pyrazole Oxadiazole-Containing Analogs

A. BI 665915 ()

  • Structural Differences : Oxadiazole-pyrazole hybrid linked to a pyrimidine group.
  • Pharmacology : Potent 5-lipoxygenase-activating protein (FLAP) inhibitor (IC₅₀ < 10 nM) with excellent pharmacokinetics (low human clearance predicted). Highlights the role of oxadiazoles in improving DMPK profiles .

B. Razaxaban ()

  • Structural Differences : Pyrazole-carboxamide core with a benzisoxazole P(1) ligand and trifluoromethyl group.
  • Pharmacology: Factor Xa inhibitor (anticoagulant) with high selectivity and oral bioavailability.
Hybrid Scaffolds with Oxadiazole Linkers

A. N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide ()

  • Structural Differences : Quinazoline core replaces pyrazole, with the oxadiazole-ethyl chain retained.
  • Physicochemical Data : Molecular weight 477.477 g/mol, higher complexity due to the fused quinazoline system.

Key Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity/Application Reference
Target Compound Pyrazole 1,3-Diphenyl, oxadiazole-ethyl carboxamide ~415 (estimated) Undisclosed (structural analog) -
3a () Pyrazole 4-Cyano, 5-chloro, 3-methyl 403.1 Synthetic intermediate
BI 665915 () Pyrazole-oxadiazole Pyrimidine linker ~550 (estimated) FLAP inhibitor (anti-inflammatory)
Razaxaban () Pyrazole Benzisoxazole, trifluoromethyl 561.9 Factor Xa inhibitor (anticoagulant)
Navacaprant () Quinoline Oxadiazole, piperidine 477.5 Undisclosed (clinical candidate)

Pharmacological and Therapeutic Implications

  • Anti-inflammatory : Oxadiazole-pyrazole hybrids (e.g., BI 665915) target FLAP .
  • Anticoagulant : Pyrazole-carboxamides like razaxaban inhibit Factor Xa .
  • CNS Disorders: Navacaprant’s quinoline-oxadiazole structure hints at neurological targets .

Biological Activity

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C18H20N4O3C_{18}H_{20}N_4O_3, indicating a relatively large and complex molecule conducive to interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The oxadiazole scaffold has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
  • Interaction with Nucleic Acids : Compounds containing oxadiazole structures can selectively interact with nucleic acids, which is crucial for their anticancer activity .
  • Targeting Kinases : The compound may also exhibit activity against various kinases that play roles in cancer signaling pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess significant anticancer properties. The following table summarizes some findings related to the anticancer activity of compounds similar to this compound:

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.0HDAC Inhibition
Compound BLung Cancer7.5Thymidylate Synthase Inhibition
Compound CColon Cancer10.0Kinase Inhibition

These compounds demonstrate varying degrees of potency against different cancer types, highlighting the importance of structural modifications in enhancing bioactivity.

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have shown:

  • Antimicrobial Activity : Certain derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:

  • Study on Anticancer Efficacy :
    • A study published in 2023 evaluated various 1,3,4-oxadiazole derivatives against multiple cancer cell lines. The results indicated that modifications at the 5-position significantly increased cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Properties :
    • Another study focused on the antimicrobial activity of oxadiazole derivatives against resistant strains of Staphylococcus aureus. Results showed that certain substitutions enhanced antimicrobial potency compared to standard antibiotics .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, oxadiazole methyl at δ 2.4 ppm) and confirm substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 431.15) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by single-crystal diffraction (if crystalline) .

How to optimize reaction yields when introducing the oxadiazole moiety?

Q. Advanced

  • Solvent Screening : Test polar aprotic solvents (DMF, NMP) vs. non-polar solvents (THF) for cyclization efficiency. DMF improves solubility of intermediates .
  • Catalyst Selection : Use triethylamine or NaH to deprotonate intermediates and accelerate cyclization .
  • Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition-state energetics and optimize reaction pathways .
  • Reaction Monitoring : Track progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate intermediates promptly to avoid degradation .

How to analyze discrepancies in biological activity data across studies?

Q. Advanced

  • Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., IC₅₀ determination under fixed ATP concentrations).
  • Purity Impact : Re-test compounds after rigorous purification (e.g., preparative HPLC) to exclude impurities affecting activity .
  • Structural Analog Comparison : Cross-reference with compounds like N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide to identify critical substituents for activity .

What in silico methods predict the compound’s binding affinity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the oxadiazole ring and conserved lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
  • Machine Learning : Train models on datasets of pyrazole/oxadiazole derivatives to predict ADMET properties and prioritize synthesis targets .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent Variation :
    • Pyrazole Modifications : Replace phenyl groups with electron-withdrawing (e.g., 4-F) or bulky substituents (e.g., tert-butyl) to probe steric effects.
    • Oxadiazole Alterations : Substitute methyl with trifluoromethyl or ethoxy groups to assess electronic contributions .
  • Biological Testing : Screen analogs against panels of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays. Compare IC₅₀ values to establish SAR trends .

How to confirm the compound’s stability under physiological conditions?

Q. Basic

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC-MS. Pyrazole-oxadiazole linkage shows stability at pH 7.4 but hydrolyzes under acidic conditions .
  • Thermal Analysis : Use DSC to determine melting points (>200°C suggests thermal stability) and identify polymorphic forms .

What computational tools are recommended for reaction mechanism elucidation?

Q. Advanced

  • Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method in the GRRM17 software to map potential pathways for oxadiazole cyclization .
  • Kinetic Modeling : Use ChemKin to simulate reaction rates under varying temperatures and pressures, validated by experimental data .

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